The synthesis of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate typically involves a nucleophilic aromatic substitution reaction. The process can be summarized as follows:
The molecular structure of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate features several key components:
COC(=O)Cc1ccccc1Nc2c(Cl)cccc2Cl
InChI=1S/C15H14ClNO3/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
The positioning of the amino and chlorophenoxy groups is crucial for its biological activity, influencing how it interacts with various biological targets.
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate can participate in several chemical reactions:
The mechanism of action for Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets such as enzymes and receptors:
These interactions suggest potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors involved in disease processes.
The physical and chemical properties of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate include:
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2